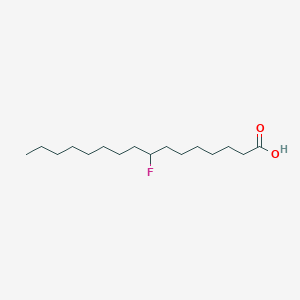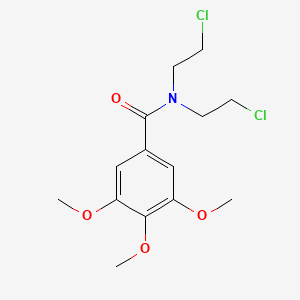
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and three methoxy groups attached to a benzamide core. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzamide group to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine, while oxidation of the methoxy groups can produce aldehydes or carboxylic acids.
科学研究应用
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential as an antineoplastic agent is being explored, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, leading to cell death. This property is being investigated for its potential use in cancer therapy.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as a nitrogen mustard.
N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of the benzamide core.
N,N-bis(2-chloroethyl)aniline: Contains an aniline group instead of the benzamide core.
Uniqueness
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide core, which imparts different chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
86061-42-9 |
|---|---|
分子式 |
C14H19Cl2NO4 |
分子量 |
336.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19Cl2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3 |
InChI 键 |
XTVPEBFYCZGMFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
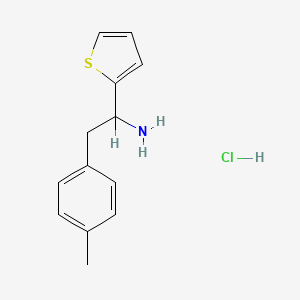
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
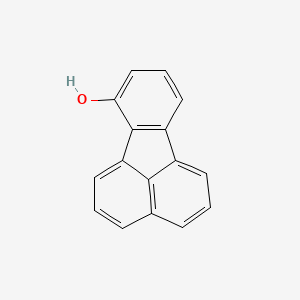
![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
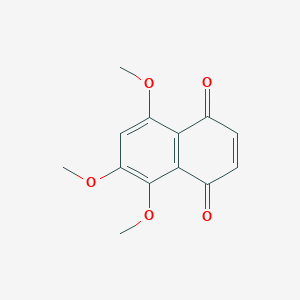
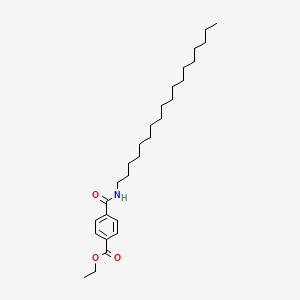
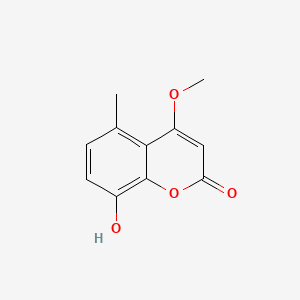
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)

![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
